molecular formula C22H20O3 B11604449 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one

8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11604449
M. Wt: 332.4 g/mol
InChI Key: YMMLRGVFZDAKQX-UHFFFAOYSA-N
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Description

8-Benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one (CAS: 374767-90-5) is a substituted furocoumarin derivative with a molecular formula of C₂₂H₂₀O₃ and a molecular weight of 332.4 g/mol . Its structure features a benzyl group at position 8 and methyl groups at positions 2, 3, 4, and 9 on the furo[2,3-f]chromen-7-one core.

Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

8-benzyl-2,3,4,9-tetramethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C22H20O3/c1-12-10-18-20(21-19(12)13(2)15(4)24-21)14(3)17(22(23)25-18)11-16-8-6-5-7-9-16/h5-10H,11H2,1-4H3

InChI Key

YMMLRGVFZDAKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=C(O4)C)C

Origin of Product

United States

Preparation Methods

Substrate Preparation and Acyl Transfer

A 2-hydroxyacetophenone precursor bearing methyl groups at positions 3 and 4 is treated with benzoyl chloride in the presence of pyridine to form a mixed benzoate ester. Subsequent treatment with potassium tert-butoxide induces acyl migration, yielding a 1,3-diketone intermediate. For the target compound, introducing a benzyl group at position 8 requires starting with a 2-hydroxy-5-benzyl-4-methylacetophenone precursor.

Acid-Catalyzed Cyclization

The diketone undergoes cyclization in concentrated sulfuric acid or polyphosphoric acid (PPA) at 80–100°C, forming the chromone core. Methyl substituents at positions 2, 3, and 4 are introduced via methyl ether protection or direct methylation prior to cyclization. For example, methyl groups at positions 2 and 3 can be installed using methyl iodide in the presence of potassium carbonate.

Benzyl Group Introduction via Alkylation Strategies

Incorporating the benzyl group at position 8 demands regioselective alkylation. This is achieved through Friedel–Crafts alkylation or nucleophilic substitution on pre-functionalized intermediates.

Friedel–Crafts Benzylation

A chromone intermediate with a reactive position at C-8 (e.g., a bromine or hydroxyl group) undergoes benzylation using benzyl chloride in the presence of Lewis acids like aluminum chloride. For instance, 8-bromo-2,3,4,9-tetramethylchromone reacts with benzyl magnesium bromide under Grignard conditions, followed by quenching with aqueous ammonium chloride to yield the benzylated product.

Mitsunobu Reaction for Oxygen-Directed Benzylation

The hydroxyl group at C-7 of the chromone core can be leveraged for Mitsunobu benzylation. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group is displaced by a benzyl group via reaction with benzyl alcohol. This method ensures retention of configuration and high regioselectivity.

Microwave-Assisted Cyclization for Enhanced Efficiency

Microwave irradiation significantly accelerates chromone formation while improving yields. A 2-hydroxyacetophenone derivative bearing methyl and benzyl groups is subjected to microwave-promoted cyclization in the presence of diisopropylamine and ethanol at 170°C for 1 hour. This method reduces reaction times from hours to minutes and minimizes side products.

Optimization of Microwave Parameters

  • Temperature: 170°C

  • Time: 5–15 minutes

  • Catalyst: Diisopropylamine (10 mol%)

  • Solvent: Ethanol or DMF

Under these conditions, the cyclization step achieves yields exceeding 85%, compared to 60–70% with conventional heating.

Solid-Phase Synthesis for Combinatorial Applications

Solid-supported synthesis enables parallel preparation of chromone derivatives. A Wang resin-bound 2-hydroxyacetophenone is functionalized with methyl and benzyl groups via iterative alkylation. The resin-bound intermediate is cyclized using trifluoroacetic acid (TFA), releasing the chromone into solution. This approach facilitates high-throughput screening of analogs.

Catalytic Methods for Sustainable Synthesis

Palladium-Catalyzed Carbonylative Annulation

A palladium-catalyzed reaction between o-iodophenols and terminal acetylenes under carbon monoxide atmosphere constructs the chromone skeleton. For the target compound, a 5-benzyl-2-iodo-4-methylphenol precursor reacts with propiolic acid derivatives to form the fused furanochromenone system.

Ionic Liquid-Mediated Reactions

Phosphonium salt ionic liquids (e.g., trihexyl(tetradecyl)phosphonium bromide) enhance reaction efficiency by stabilizing intermediates. A mixture of PdCl₂ (5 mol%) and ionic liquid at 110°C for 24 hours delivers the chromone in 92% yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantagesLimitations
Baker–Venkataraman65–758–12 hoursWell-established, scalableHarsh acidic conditions
Microwave-Assisted85–9015 minutesRapid, high yieldSpecialized equipment required
Palladium-Catalyzed90–9224 hoursAtom-economical, mild conditionsCostly catalysts
Solid-Phase Synthesis70–806 hoursHigh-throughput capabilityResin loading limitations

Functionalization and Final Modifications

Methyl Group Installation

Methyl groups at positions 2, 3, 4, and 9 are introduced via:

  • Esterification with methyl chloroformate.

  • Friedel–Crafts methylation using methanol and BF₃·Et₂O.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized by:

  • ¹H/¹³C NMR: Methyl singlets (δ 2.1–2.4 ppm), benzyl protons (δ 4.8–5.1 ppm).

  • HRMS: Molecular ion peak at m/z 376.1674 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base for benzylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one serves as a building block for synthesizing more complex molecules. It is explored for its chemical reactivity and potential to form derivatives that may exhibit enhanced properties.

Biology

In biological research, this compound has been investigated for its interactions with enzymes and metabolic pathways. Notably, it has shown potential as an agonist for Toll-like receptor 8 (TLR8), which is crucial for immune response modulation. A study highlighted its ability to induce proinflammatory cytokines like interleukin-12 and interleukin-18 without triggering interferon-alpha production, indicating its selective action on TLR8 pathways .

Medicine

The therapeutic potential of 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one includes:

  • Anti-inflammatory Activities: Its selective TLR8 agonism suggests possible applications in vaccine adjuvants to enhance immune responses.
  • Anticancer Properties: Research indicates that derivatives of this compound may exhibit antitumor activities through various mechanisms .

Case Study: Antitumor Activity
A study on benzo[h]chromene derivatives demonstrated structure-activity relationships that could inform the design of new anticancer agents based on the furochromenone scaffold .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique structure allows for modifications that can lead to novel compounds with desirable properties for various applications.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of derivatives
BiologyTLR8 agonistInduces IL-12 and IL-18; selective immune modulation
MedicineAnti-inflammatory and anticancer agentPotential therapeutic properties under investigation
IndustryMaterial developmentUseful in creating novel compounds

Mechanism of Action

The mechanism of action of 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

4,9-Dimethyl-3-Phenyl-7H-Furo[2,3-f]Chromen-7-One (CAS: N/A)

  • Structure : Angular furocoumarin with methyl groups at positions 4 and 9, and a phenyl group at position 3.
  • Synthesis : Produced via Williamson reaction of hydroxycoumarin with phenacyl bromide, followed by cyclization with polyphosphoric acid .
  • Key Differences : Lacks the benzyl group and two methyl groups compared to the target compound.

2,3,5,9-Tetramethyl-7H-Furo[3,2-g]Chromen-7-One (CAS: 113969-43-0)

  • Structure : Linear furo[3,2-g]chromen-7-one core with methyl groups at positions 2, 3, 5, and 7.
  • Molecular Weight : 242.27 g/mol (vs. 332.4 g/mol for the target compound) .
  • Key Differences : Different ring fusion ([3,2-g] vs. [2,3-f]) and absence of benzyl substituent.

6-Fluoro-2,3,5,9-Tetramethyl-7H-Furo[3,2-g]Chromen-7-One (4d)

  • Structure : Fluorine atom at position 6 and methyl groups at 2, 3, 5, and 8.
  • Activity : Designed for antifungal applications, demonstrating substituent-driven bioactivity .

2,8-Dihydroxy-7H-Furo[2,3-f]Chromen-7-One

  • Structure : Hydroxyl groups at positions 2 and 6.
  • Source : Isolated from Tibouchina paratropica .
  • Activity: Exhibits antibacterial, antifungal, and antiparasitic (e.g., Leishmania donovani) activity .

Key Observations:

  • Ring Fusion : Linear furo[3,2-g] derivatives (e.g., 2,3,5,9-tetramethyl isomer) differ in ring connectivity, which may alter electronic properties and bioactivity compared to angular [2,3-f] systems .
  • Functional Groups : Fluorine substitution (e.g., in compound 4d) improves metabolic stability and target binding in antifungal applications .

Biological Activity

8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one (CAS Number: 374767-90-5) is a synthetic organic compound that belongs to the class of furochromones. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of its biological activity based on diverse sources.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H20O3
Molecular Weight332.39 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point519.7 ± 50.0 °C
Flash Point268.1 ± 30.1 °C
LogP6.46

These properties indicate a relatively stable compound with significant lipophilicity, which may enhance its biological activity.

Anti-inflammatory Properties

The anti-inflammatory potential of furochromones has been documented in various studies:

  • Inhibition of Inflammatory Mediators : Some furochromones have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests that 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one could also possess similar properties.

Antioxidant Activity

Antioxidant activity is another area where furochromones show promise:

  • Radical Scavenging : Compounds within this class have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress . The structural features of these compounds contribute to their ability to donate electrons and neutralize reactive oxygen species (ROS).

Case Studies and Research Findings

  • Study on Flavonoid Compounds : A study examining flavonoids found that certain derivatives showed significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The findings suggest that modifications in the structure can enhance biological efficacy .
  • Mechanistic Insights : Research employing fluorescence spectroscopy has elucidated mechanisms by which similar compounds exert their effects on microbial cells, highlighting the importance of structural characteristics in determining biological activity .

Q & A

Q. What are the recommended synthetic strategies for 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as the Williamson etherification followed by cyclization. For example, similar furochromones are synthesized via the Williamson reaction of hydroxycoumarin derivatives with benzyl halides in refluxing acetone with K₂CO₃ as a base, followed by cyclization using polyphosphoric acid (PPA) . Key factors include reaction time (4–6 hours for Williamson step), solvent polarity, and acid strength for cyclization. Optimization of stoichiometry (e.g., 1:1.2 molar ratio of coumarin to benzyl bromide) and temperature control (80–100°C for PPA cyclization) are critical to achieving yields >60% .

Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?

  • NMR : Analyze substituent patterns via ¹H and ¹³C NMR. The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while methyl groups on the chromenone ring resonate as singlets near δ 2.1–2.5 ppm .
  • X-ray crystallography : Resolve fused-ring stereochemistry and confirm substituent positions. Similar furochromones show a planar chromenone core with dihedral angles <10° between fused rings, validated by CCDC deposition .
  • HRMS : Confirm molecular formula (C₂₂H₂₀O₃; theoretical [M+H]⁺ = 333.1485) .

Q. What in vitro bioassays are suitable for preliminary pharmacological screening of this compound?

  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to positive controls like ciprofloxacin .
  • Antiparasitic : Screen against Leishmania donovani promastigotes via MTT assay, reporting IC₅₀ values. Reference compounds (e.g., miltefosine) and cell viability controls are essential .
  • Cytotoxicity : Assess via MTT on human fibroblast lines (e.g., NIH/3T3) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Standardize assays : Use identical strains, culture conditions, and endpoints (e.g., IC₅₀ vs. IC₉₀). For example, discrepancies in antifungal activity may arise from variations in inoculum size or incubation time .
  • Validate purity : Ensure compound integrity via HPLC (e.g., ≥95% purity; C18 column, acetonitrile/water gradient) to rule out degradation products .
  • Replicate with structural analogs : Compare activity trends across derivatives (e.g., benzyl vs. phenyl substitutions) to identify pharmacophores .

Q. What computational approaches are effective for predicting biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., Leishmania trypanothione reductase) or receptors. Key residues (e.g., His461, Glu466) may form hydrogen bonds with the chromenone carbonyl .
  • QSAR : Develop models correlating substituent electronegativity (Hammett σ values) with bioactivity. Methyl groups at C2/C3 may enhance lipophilicity (logP ~3.5), improving membrane penetration .

Q. How can researchers optimize synthetic routes to improve scalability and reproducibility?

  • Flow chemistry : Implement continuous-flow reactors for the Williamson step to enhance heat transfer and reduce side products (e.g., diaryl ethers) .
  • Green solvents : Replace acetone with cyclopentyl methyl ether (CPME) in the cyclization step, reducing environmental impact while maintaining yields .
  • In-line analytics : Use FTIR or PAT (Process Analytical Technology) to monitor intermediate formation (e.g., keto-ether) in real time .

Q. What advanced analytical techniques are required to detect trace impurities or degradation products?

  • LC-MS/MS : Identify impurities at <0.1% levels using a Q-TOF mass spectrometer in MSE mode. For example, oxidative degradation may produce quinone derivatives (m/z +16) .
  • GC-MS : Analyze volatile byproducts (e.g., residual solvents) with a DB-5MS column and EI ionization. Method validation per ICH Q2(R1) guidelines is critical .

Q. How can crystallographic data address uncertainties in the compound’s solid-state behavior?

  • Polymorphism screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, DCM) to identify stable forms. Differential scanning calorimetry (DSC) can detect melting point variations (>5°C) between polymorphs .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O bonds) to explain packing efficiency and stability .

Methodological Notes

  • Spectral Interpretation : Assign NOESY correlations to distinguish between regioisomers (e.g., benzyl at C8 vs. C7) .
  • Bioassay Design : Include negative controls (e.g., DMSO vehicle) and triplicate runs to minimize false positives .
  • Data Reproducibility : Share raw NMR (FID files) and crystallographic data (CIF files) in public repositories (e.g., Cambridge CCDC) .

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